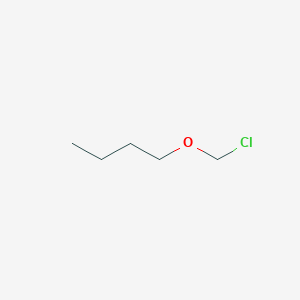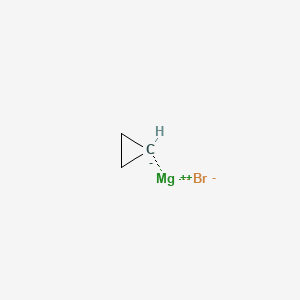
(4R)-4-(2-羟乙基)-2,2-二甲基-1,3-二氧杂环
概述
描述
“(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the empirical formula C7H14O3 . It is used in various applications, including the introduction of a chiral center selectively in the carbon chain C10 during the total synthesis of protectin D1 and as a starting material in the total synthesis of an anti-diabetic molecule cytopiloyne .
Synthesis Analysis
The synthesis of “(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of “(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is represented by the SMILES stringCC1(C)OCC@@HO1 . This indicates that the molecule contains a dioxolane ring with a hydroxyethyl group attached to one of the carbons. Chemical Reactions Analysis
The specific chemical reactions involving “(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” are not detailed in the available resources .Physical And Chemical Properties Analysis
“(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is a liquid at room temperature. It has a refractive index of 1.4390 (lit.), a boiling point of 207 °C (lit.), and a density of 1.045 g/mL at 25 °C (lit.) .科学研究应用
合成和结构分析:
- 该化合物已被合成并进行了结构表征。例如,一项研究专注于合成和确定相关化合物的晶体结构,表明其构型和分子内氢键的存在 (Li、Wang 和 Chen,2001 年)。
- 另一项研究合成了类似的二氧杂环并进行了 X 射线和 IR 结构研究,揭示了其优选构象和与相关化合物不同的相互作用 (Irurre 等人,1992 年)。
化学转化和合成:
- 该化合物已用于高效的合成方法中。例如,它在 D-核糖-植物鞘氨醇的高产率合成中发挥了作用,其中微波增强交叉复分解是一个关键步骤 (Lombardo 等人,2006 年)。
- 它还参与了立体选择性异构化,导致在不同温度下形成各种化合物 (Giles、Rickards 和 Senanayake,1996 年)。
合成应用:
- 该化合物可用作通用的 C-5 合成子,对于制备其他化学实体(如盐酸吉西他滨)非常重要。其纯化和表征一直是潜在工业规模应用的重点 (Mukarram、Chavan、Khan 和 Bandgar,2011 年)。
- 此外,它在合成各种有机化合物中的作用(例如羟基富马酸和 α,γ-二酮酸衍生物的衍生物)已被探索,表明其在合成化学中的多功能性 (Banville 等人,2010 年)。
作用机制
安全和危害
“(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
属性
IUPAC Name |
2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467163 | |
| Record name | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70005-89-9 | |
| Record name | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in the synthesis of palmerolide A?
A: (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (2.56) serves as a crucial chiral building block in the synthesis of the C3-C14 fragment of palmerolide A. [] The research outlines the synthesis of both the R and S enantiomers of the compound (2.57), starting from (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. This highlights the compound's role as a key intermediate in constructing the complex structure of palmerolide A, a marine natural product with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

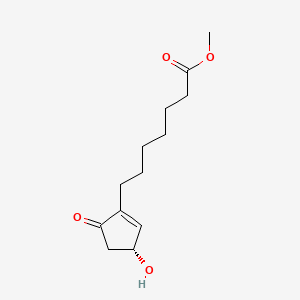



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
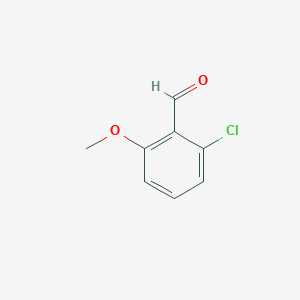

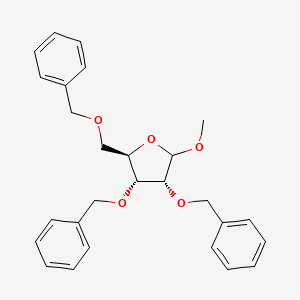
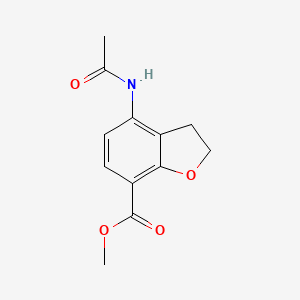

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)

